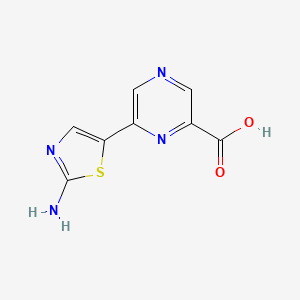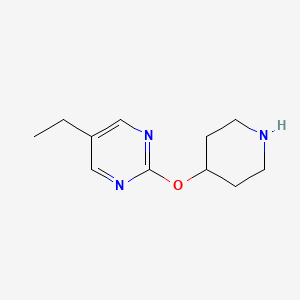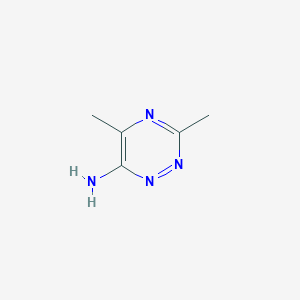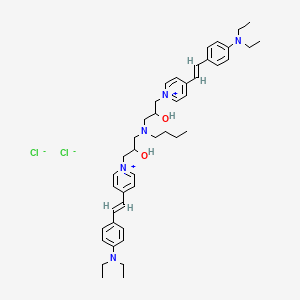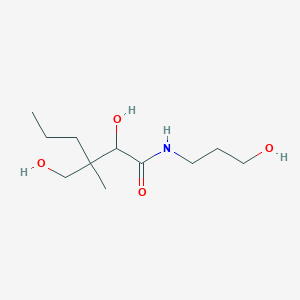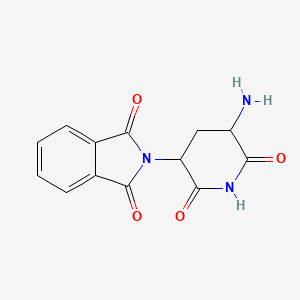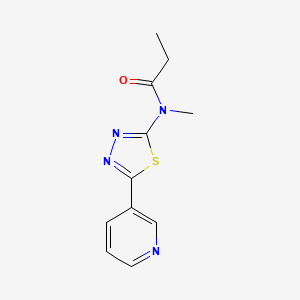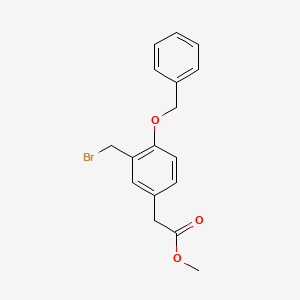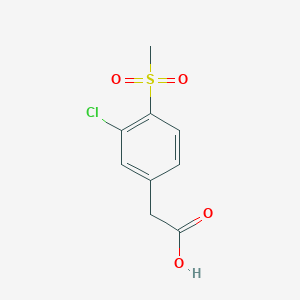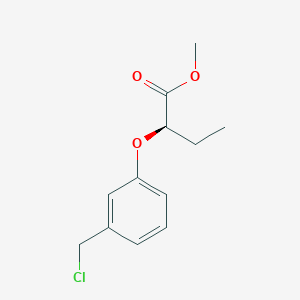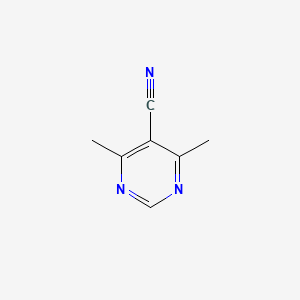
3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C7H5N5 and a molecular weight of 159.15 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Méthodes De Préparation
The synthesis of 3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-3-cyanopyrazine with sodium cyanide in the presence of a copper(I) iodide catalyst . The reaction is typically carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of certain bacteria by interfering with their metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
3-Amino-6-(cyanomethyl)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
3-Aminopyrazine-2-carboxamide: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2-Cyanopyrazine: Another pyrazine derivative with a cyanide group, but lacking the amino and cyanomethyl groups, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C7H5N5 |
|---|---|
Poids moléculaire |
159.15 g/mol |
Nom IUPAC |
3-amino-6-(cyanomethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-2-1-5-4-11-7(10)6(3-9)12-5/h4H,1H2,(H2,10,11) |
Clé InChI |
UKKVDBNWIBZXAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)N)C#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


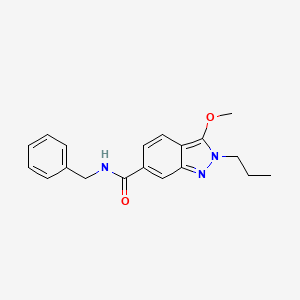
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
